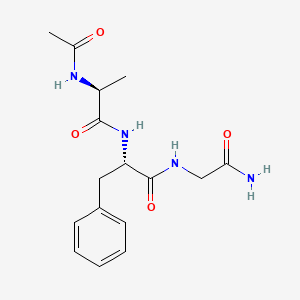![molecular formula C24H28N4O2Si2 B14652392 6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine CAS No. 50255-88-4](/img/structure/B14652392.png)
6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine is a chemical compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as pigments and enzyme cofactors . This particular compound is characterized by the presence of two phenyl groups and two trimethylsilyl groups attached to the pteridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine typically involves the reaction of a pteridine precursor with trimethylsilylating agents. Common reagents used for introducing the trimethylsilyl groups include trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the pteridine core.
Substitution: Nucleophilic substitution reactions can occur at the ring nitrogens or carbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while substitution reactions can introduce various functional groups onto the pteridine core.
Scientific Research Applications
6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme cofactors and biological pigments.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The pteridine core can participate in various biochemical pathways, influencing cellular processes and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
6,7-Diphenylpteridine: Lacks the trimethylsilyl groups, making it less lipophilic.
2,4-Diphenylpteridine: Similar structure but different substitution pattern.
6,7-Dimethyl-2,4-bis[(trimethylsilyl)oxy]pteridine: Methyl groups instead of phenyl groups.
Uniqueness
6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine is unique due to the presence of both phenyl and trimethylsilyl groups, which confer distinct chemical and physical properties. The trimethylsilyl groups enhance its stability and reactivity, while the phenyl groups contribute to its aromatic character .
Properties
CAS No. |
50255-88-4 |
|---|---|
Molecular Formula |
C24H28N4O2Si2 |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
(6,7-diphenyl-2-trimethylsilyloxypteridin-4-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C24H28N4O2Si2/c1-31(2,3)29-23-21-22(27-24(28-23)30-32(4,5)6)26-20(18-15-11-8-12-16-18)19(25-21)17-13-9-7-10-14-17/h7-16H,1-6H3 |
InChI Key |
IJTMSLSSANCUOS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=NC(=NC2=C1N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


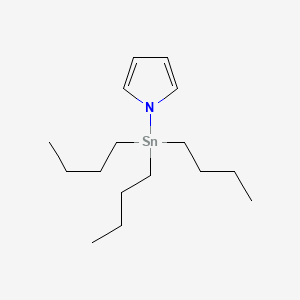
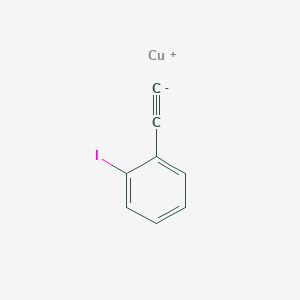

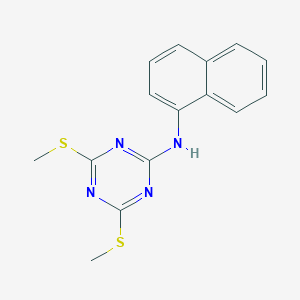
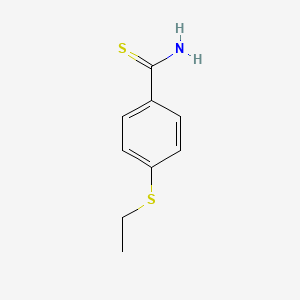


![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)
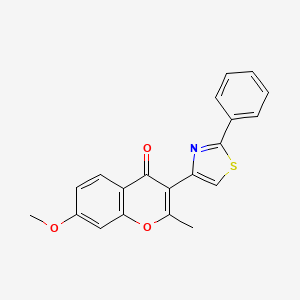
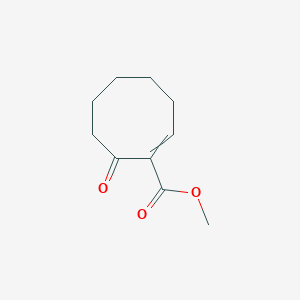
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14652373.png)


